6-Fluoro-5-methoxypyridin-3-amine
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Overview
Description
6-Fluoro-5-methoxypyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methoxypyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent . The reaction conditions often involve mild temperatures and the presence of a suitable solvent to facilitate the fluorination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-5-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-Fluoro-5-methoxypyridin-3-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methoxypyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Fluoro-6-methoxypyridin-3-amine: Another fluorinated pyridine derivative with similar properties.
6-Methoxypyridin-3-amine: Lacks the fluorine atom, resulting in different chemical reactivity and applications.
Uniqueness: 6-Fluoro-5-methoxypyridin-3-amine is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical reactivity .
Properties
IUPAC Name |
6-fluoro-5-methoxypyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCITRPCIHDJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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